An In-depth Technical Guide on the Core Properties of 2-Amino-4-methyloxazole
An In-depth Technical Guide on the Core Properties of 2-Amino-4-methyloxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-methyloxazole is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its core structure serves as a versatile scaffold for the synthesis of a diverse range of derivatives exhibiting promising biological activities. This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-4-methyloxazole, including its physicochemical characteristics, spectroscopic profile, synthesis, and key biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its antioxidant and anticancer potential are provided. Furthermore, this guide elucidates the proposed mechanisms of action for its antimicrobial and anticancer effects through detailed signaling pathway diagrams.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 2-Amino-4-methyloxazole
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | [1] |
| Molecular Weight | 98.10 g/mol | [1] |
| CAS Number | 35629-70-0 | [1] |
| Appearance | Liquid | [1] |
| XLogP3-AA | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 52.1 Ų | PubChem |
| Boiling Point | Predicted data unavailable |
Spectroscopic Data
Detailed experimental spectroscopic data for 2-Amino-4-methyloxazole is limited. The following tables provide predicted and analogous data to offer insights into its structural characterization.
Table 2: Predicted ¹H NMR Spectral Data for 2-Amino-4-methyloxazole
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~6.5 | s | H5 |
| ~4.9 | br s | NH₂ |
| ~2.1 | s | CH₃ |
Note: Predicted values are based on cheminformatic tools and may differ from experimental data.
Table 3: Predicted ¹³C NMR Spectral Data for 2-Amino-4-methyloxazole
| Chemical Shift (ppm) | Assignment |
| ~160 | C2 |
| ~145 | C4 |
| ~110 | C5 |
| ~12 | CH₃ |
Note: Predicted values are based on cheminformatic tools and may differ from experimental data.
Table 4: Key IR Absorption Bands for 2-Aminooxazole Derivatives
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretch (amino group) |
| 1650 - 1620 | Strong | C=N stretch (oxazole ring) |
| 1580 - 1550 | Medium | N-H bend (amino group) |
| ~1100 | Strong | C-O-C stretch (oxazole ring) |
Note: Data is generalized for 2-aminooxazole derivatives and may vary for the specific compound.
Mass Spectrometry: The mass spectrum of 2-aminooxazoles is characterized by fragmentation patterns influenced by the electron-donating amino group. The molecular ion peak is typically observed, followed by fragmentation involving the loss of small neutral molecules such as HCN and CO.[2]
Synthesis of 2-Amino-4-methyloxazole
A common and efficient method for the synthesis of the 2-amino-4-methyloxazole core involves the condensation of a β-ketoester with a urea or cyanamide equivalent.
Experimental Protocol: Synthesis of 2-Amino-4-methyloxazole
This protocol describes a representative synthesis using ethyl acetoacetate and cyanamide.
Materials:
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Ethyl acetoacetate
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Cyanamide
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Sodium ethoxide
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Ethanol
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Diethyl ether
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Reactants: To the stirred solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. After the addition is complete, add a solution of cyanamide (1.0 equivalent) in ethanol.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Extraction: To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
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Purification: Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Final Product: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 2-Amino-4-methyloxazole.
Caption: Synthetic workflow for 2-Amino-4-methyloxazole.
Biological Activities and Mechanisms of Action
2-Amino-4-methyloxazole derivatives have demonstrated a range of pharmacological activities, with antimicrobial, anticancer, and antioxidant effects being the most prominent.
Antimicrobial Activity
Derivatives of 2-amino-4-methyloxazole have shown potent activity against various microorganisms, including Mycobacterium tuberculosis. The proposed mechanism of action involves the inhibition of a key enzyme in the bacterial fatty acid synthesis pathway.
Proposed Antimicrobial Mechanism of Action:
The primary target is believed to be the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH).[3] FabH is a crucial enzyme that initiates the fatty acid synthesis II (FAS-II) pathway, which is essential for the production of mycolic acids. Mycolic acids are major components of the mycobacterial cell wall, providing a protective barrier. By inhibiting FabH, 2-amino-4-methyloxazole derivatives disrupt the synthesis of mycolic acids, leading to a compromised cell wall and ultimately bacterial cell death.[3][4]
Caption: Inhibition of mycolic acid synthesis pathway.
Anticancer Activity
Several oxazole derivatives have exhibited significant anticancer properties. The primary mechanism is believed to be the disruption of microtubule dynamics, which are essential for cell division.
Proposed Anticancer Mechanism of Action:
2-Amino-4-methyloxazole derivatives can act as antitubulin agents. They interfere with the polymerization of tubulin into microtubules. Microtubules are critical components of the cytoskeleton and form the mitotic spindle during cell division. Disruption of microtubule formation leads to a halt in the cell cycle at the G2/M phase (mitotic arrest).[5][6] This prolonged arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades, leading to programmed cell death.
Caption: Induction of apoptosis via microtubule disruption.
Antioxidant Activity
Certain derivatives of 2-amino-4-methyloxazole have demonstrated the ability to scavenge free radicals, indicating antioxidant potential. This activity is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocols for Biological Assays
DPPH Radical Scavenging Assay (Antioxidant Activity)
Principle: The DPPH assay is a colorimetric method used to determine the antioxidant capacity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Materials:
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DPPH (2,2-diphenyl-1-picrylhydrazyl)
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Methanol or Ethanol
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Test compound (2-Amino-4-methyloxazole derivative)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
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96-well microplate
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Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or standard to the wells.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
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Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
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IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
MTT Assay (Anticancer Activity)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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Test compound (2-Amino-4-methyloxazole derivative)
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
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96-well sterile culture plates
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Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound (in 100 µL of medium) and incubate for another 24-72 hours. Include a vehicle control (medium with the solvent used to dissolve the compound).
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MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
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Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as follows: % Viability = (Absorbance_sample / Absorbance_control) x 100
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IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the concentration of the test compound.
Conclusion
2-Amino-4-methyloxazole represents a valuable heterocyclic scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as antimicrobial and anticancer agents. The proposed mechanisms of action, involving the inhibition of essential bacterial enzymes and the disruption of cancer cell division, provide a strong rationale for the continued exploration and development of novel therapeutics based on this core structure. The straightforward synthesis and the tunability of its biological activities through structural modifications make 2-amino-4-methyloxazole a highly attractive starting point for drug discovery programs. Further research, including the acquisition of more comprehensive experimental data and in vivo studies, is warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Frontiers | Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
